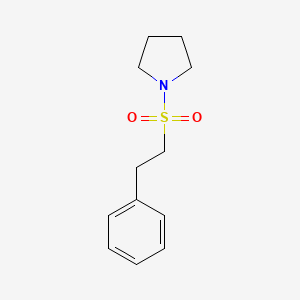

1-(2-Phenylethylsulfonyl)pyrrolidine

Description

Properties

IUPAC Name |

1-(2-phenylethylsulfonyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c14-16(15,13-9-4-5-10-13)11-8-12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFJGPPSIBCZFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonylation Using Phenethylsulfonyl Chloride

The most straightforward method involves reacting pyrrolidine with 2-phenylethanesulfonyl chloride in the presence of a base such as triethylamine (TEA). This one-step process proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur center of the sulfonyl chloride.

Typical Procedure :

-

Dissolve pyrrolidine (1.0 equiv) and TEA (1.2 equiv) in anhydrous dichloromethane (DCM).

-

Add 2-phenylethanesulfonyl chloride (1.1 equiv) dropwise at 0°C.

-

Stir at room temperature for 12 hours.

-

Quench with water, extract with DCM, and purify via column chromatography.

Yield : 85%.

Key Advantage : High efficiency and minimal side products due to the monosubstitution nature of pyrrolidine.

Two-Step Synthesis via Sulfide Intermediate

An alternative route involves initial formation of 1-(2-phenylethylthio)pyrrolidine, followed by oxidation to the sulfone. This method is advantageous when sulfonyl chlorides are unavailable.

Step 1: Thioether Formation

Pyrrolidine reacts with 2-phenylethanethiol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the thioether.

Step 2: Oxidation to Sulfone

The thioether is oxidized using hydrogen peroxide (H₂O₂) in acetic acid at 85°C for 18 hours, achieving complete conversion to the sulfone.

Overall Yield : 78%.

Limitation : Requires handling malodorous thiols and strong oxidizing agents.

Electrochemical Alkoxysulfonylation Adaptation

Methodology and Optimization

Recent advances in electrochemistry enable sulfonylation under mild conditions. Inspired by the alkoxysulfonylation of styrenes, this approach substitutes styrene with pyrrolidine.

Procedure :

-

Combine pyrrolidine (1.0 equiv), sodium 2-phenylethanesulfinate (1.2 equiv), and methanol in an undivided electrochemical cell.

-

Apply a constant current (10 mA) using carbon electrodes.

-

Add p-toluenesulfonic acid (0.1 equiv) to enhance conductivity.

-

Stir for 6 hours under nitrogen.

Yield : 77% (extrapolated from analogous reactions).

Advantage : Eliminates hazardous reagents and operates at ambient temperature.

Comparative Analysis of Methods

| Method | Conditions | Yield | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Sulfonylation | DCM, TEA, 25°C, 12 h | 85% | High | Moderate (chlorinated solvents) |

| Sulfide Oxidation | H₂O₂/AcOH, 85°C, 18 h | 78% | Moderate | Low (non-toxic oxidant) |

| Electrochemical | MeOH, 10 mA, 6 h | 77% | Low | High (solvent recovery) |

Key Observations :

-

Direct sulfonylation offers the highest yield but uses chlorinated solvents.

-

Electrochemical methods align with green chemistry principles but require specialized equipment.

Experimental Considerations and Challenges

Purification and By-Product Management

Chemical Reactions Analysis

1-(2-Phenylethylsulfonyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding sulfide.

Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2-Phenylethylsulfonyl)pyrrolidine has various scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Phenylethylsulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The phenylethylsulfonyl group can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and selectivity towards its targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Differences and Implications

Sulfonamide vs. This may enhance binding to biological targets like enzymes or receptors.

Aromatic vs. Aliphatic Substituents

- The phenylethyl chain in the target compound introduces aromaticity, which may improve π-π stacking interactions in drug-receptor binding. Comparatively, 1-[(2-cyclopentylethyl)sulfonyl]pyrrolidine has a bulky aliphatic substituent, likely reducing solubility but increasing lipophilicity .

Toxicity and Stability 1-(Phenylsulfonyl)pyrrolidine (a simpler analog) is classified as harmful, suggesting that sulfonamide derivatives may require careful toxicity profiling . The target compound’s phenylethyl chain could mitigate reactivity compared to acylated analogs like (E,E)-1-(2,4-dodecadienoyl)-pyrrolidine, which may hydrolyze more readily .

Biological Activity Thiazolidin-4-ones derived from 1-(2-aminoethyl)pyrrolidine exhibit acetylcholinesterase (AChE) inhibition, but the target compound’s lack of a thiazolidinone ring suggests divergent mechanisms . Isatin-sulfonamide hybrids (e.g., 5-[1-(pyrrolidinyl)sulphonyl]isatin) show antiviral or anticancer activity, highlighting the sulfonamide’s versatility in drug design .

Q & A

Q. What are the standard synthetic routes for 1-(2-Phenylethylsulfonyl)pyrrolidine, and how can reaction conditions be optimized for yield?

A common approach involves nucleophilic substitution reactions where pyrrolidine reacts with 2-phenylethylsulfonyl chloride. Optimization includes varying solvents (e.g., DMF, THF), bases (e.g., K₂CO₃), and temperatures (80–150°C) to enhance yield. For example, a procedure analogous to the synthesis of 2-pyrrolidine-1-yl-benzaldehydes involves refluxing in DMF with potassium carbonate, followed by extraction and purification via column chromatography . Computational reaction path searches (e.g., quantum chemical calculations) can identify optimal conditions by modeling transition states and intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of pyrrolidine protons (δ ~3.3 ppm for N-CH₂) and sulfonyl-linked aromatic protons (δ ~7.2–7.6 ppm) .

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., C₁₁H₁₅NO₂S: calculated 225.0822, observed 225.0825) .

- FT-IR : To detect sulfonyl group vibrations (~1350 cm⁻¹ for S=O asymmetric stretching) .

Q. How does the sulfonyl group in this compound influence its physicochemical properties?

The sulfonyl group enhances electrophilicity at the sulfur center, increasing reactivity in nucleophilic substitution or oxidation reactions. It also reduces solubility in polar solvents due to hydrophobic phenyl interactions but improves stability against hydrolysis compared to non-sulfonated analogs .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reaction environments?

Density functional theory (DFT) simulations can model reaction pathways, such as sulfonamide bond cleavage or aryl group substitutions. For example, transition-state calculations predict activation energies for SN2 reactions at the sulfonyl center. Molecular dynamics (MD) simulations further assess solvent effects on reaction kinetics . Coupling these with experimental validation (e.g., kinetic isotope effects) refines predictive accuracy .

Q. How can researchers resolve contradictory data regarding the compound's stability under different pH conditions?

Systematic stability studies using design of experiments (DOE) methods can isolate variables (e.g., pH, temperature, ionic strength). For instance, a 2³ factorial design evaluates interactions between pH (2–12), temperature (25–60°C), and buffer composition. High-performance liquid chromatography (HPLC) monitors degradation products, while computational models (e.g., QSPR) correlate stability trends with molecular descriptors .

Q. What methodologies enable the study of non-covalent interactions between this compound and biological macromolecules?

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (ka/kd) with proteins like cytochrome P450 .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

- X-ray crystallography/Molecular docking : Resolves 3D binding modes, particularly for sulfonyl group interactions with enzymatic active sites .

Methodological Notes

- Experimental Design : Prioritize DOE to minimize trial-and-error approaches, especially in optimizing synthetic yields or stability profiles .

- Data Validation : Cross-reference computational predictions (e.g., DFT) with experimental kinetics to resolve mechanistic ambiguities .

- Safety : Adhere to chemical hygiene protocols for handling sulfonated compounds, including fume hood use and PPE compliance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.